N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide
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Overview
Description
N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound with unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide typically involves multi-step organic reactions. Starting materials often include cyclopropylamines, pyridazine derivatives, and trifluoromethyl phenyl sulfonyl chlorides. Key steps in the synthesis may involve:
Formation of the pyridazinone core: : This can be achieved by cyclizing suitable diketone precursors with hydrazine derivatives under controlled temperatures.
Alkylation: : An alkylation reaction introduces the ethyl linker between the pyridazine and the sulfonamide group.
Sulfonylation: : This step involves the reaction of the trifluoromethyl phenyl sulfonyl chloride with the alkylated intermediate under basic conditions, resulting in the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be optimized for scalability and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to increase yield and purity while reducing reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo a variety of chemical reactions, including:
Oxidation: : The cyclopropyl and pyridazinone groups can be susceptible to oxidative reactions, producing various oxidized derivatives.
Reduction: : Reduction reactions can be used to modify the functional groups present, potentially altering the compound's reactivity and properties.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the sulfonamide group, allowing for further functionalization.
Common Reagents and Conditions
Reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles are typically used to induce these reactions under controlled conditions like specific pH, temperature, and solvent systems.
Major Products
Depending on the type of reaction and conditions, major products can include oxidized derivatives, reduced forms, and substituted analogs, each with potentially varying biological and chemical activities.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a versatile intermediate for synthesizing more complex molecules and studying reaction mechanisms.
Biology
Biologically, it may exhibit significant interactions with specific proteins or enzymes, making it a candidate for drug development and biochemical research.
Medicine
Medically, it could be explored for its therapeutic potential, particularly in areas where its unique structural features confer advantages over existing compounds.
Industry
In industry, the compound could be useful in developing new materials or as a specialty chemical in various applications.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide depends on its specific applications. It may interact with specific molecular targets like enzymes or receptors, modulating pathways that affect biological functions. Detailed studies are required to elucidate these interactions fully.
Comparison with Similar Compounds
Similar Compounds
Compounds similar in structure might include other pyridazine derivatives, cyclopropyl-containing molecules, and trifluoromethyl sulfonamides. Each of these can offer insights into the unique properties of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide through comparative studies.
Unique Aspects
What sets this compound apart is its combination of structural features, such as the cyclopropyl group and trifluoromethyl phenyl sulfonamide, which may confer unique reactivity, stability, and potential biological activity not found in similar compounds.
There you have it, a detailed dive into this compound. If there's anything else you need to know or explore, let's keep the ball rolling.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3S/c18-17(19,20)14-5-1-12(2-6-14)11-27(25,26)21-9-10-23-16(24)8-7-15(22-23)13-3-4-13/h1-2,5-8,13,21H,3-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRQICSBSGDYLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CCNS(=O)(=O)CC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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